Phenyl (2-bromoethyl)phosphonochloridate
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Overview
Description
Phenyl (2-bromoethyl)phosphonochloridate is an organophosphorus compound that contains a phenyl group, a bromoethyl group, and a phosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (2-bromoethyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of phenylphosphonic dichloride with 2-bromoethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-bromoethyl)phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonates.
Oxidation Reactions: The phosphonochloridate moiety can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphonates with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: New phosphonates with various functional groups.
Oxidation Products: Phosphonic acids and phosphonates.
Reduction Products: Reduced phosphonates.
Scientific Research Applications
Phenyl (2-bromoethyl)phosphonochloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor to phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phenyl (2-bromoethyl)phosphonochloridate involves the formation of reactive intermediates that can interact with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The phosphonochloridate moiety can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Dichloride: Similar structure but lacks the bromoethyl group.
2-Bromoethyl Phosphonic Acid: Contains a bromoethyl group but lacks the phenyl group.
Phenyl (2-chloroethyl)phosphonochloridate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Properties
CAS No. |
918632-27-6 |
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Molecular Formula |
C8H9BrClO2P |
Molecular Weight |
283.48 g/mol |
IUPAC Name |
[2-bromoethyl(chloro)phosphoryl]oxybenzene |
InChI |
InChI=1S/C8H9BrClO2P/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
NHUGZENFNIGIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCBr)Cl |
Origin of Product |
United States |
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